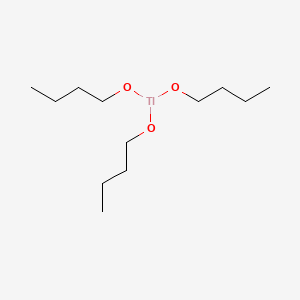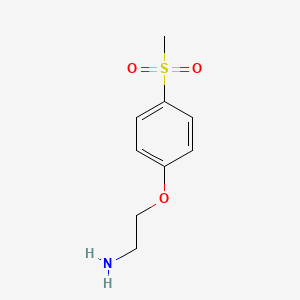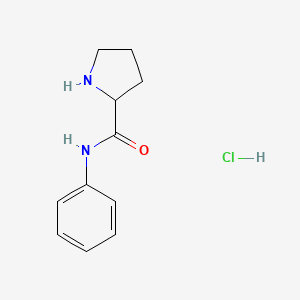![molecular formula C10H11ClF3NO2 B1518756 2-氨基-2-[4-(三氟甲基)苯基]丙酸盐酸盐 CAS No. 1171929-36-4](/img/structure/B1518756.png)
2-氨基-2-[4-(三氟甲基)苯基]丙酸盐酸盐
描述
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO2 and its molecular weight is 269.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
含三氟甲基基团的 FDA 批准药物
三氟甲基基团是许多 FDA 批准药物的常见特征 . 一个在杂环脂肪族环中的叔立体异构中心连接有 -CF3 基团的分子表现出对逆转录酶抑制的改善的药物效力 .
4-(2-三氟甲基)苯基吡咯并[2,3-d]嘧啶的合成
该化合物用于合成 4-(2-三氟甲基)苯基吡咯并[2,3-d]嘧啶,这是一种潜在的促肾上腺皮质激素释放激素拮抗剂 .
2-硝基-6-(三氟甲基)苯基硼酸的制备
该化合物用于通过硝化反应制备 2-硝基-6-(三氟甲基)苯基硼酸 .
有机可溶和浅色氟化聚酰亚胺
该化合物用于制备有机可溶和浅色氟化聚酰亚胺 . 这些聚酰亚胺在常见的有机溶剂中具有高有机溶解度并表现出高热稳定性,使其适用于微电子工业 .
2,2-双[4-(4-氨基-2-三氟甲基苯氧基)苯基]醚的合成
该化合物用于合成 2,2-双[4-(4-氨基-2-三氟甲基苯氧基)苯基]醚 . 这是一种新的三氟甲基取代的二胺单体,用于制备新型氟化聚酰亚胺 .
铃木偶联反应
作用机制
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels .
Mode of Action
It’s worth noting that similar compounds have been shown to influence neuronal excitability through their interaction with voltage-gated sodium channels .
Biochemical Pathways
Similar compounds have been shown to play a role in the regulation of central inflammation .
Pharmacokinetics
It is known that the compound is a solid and has a melting point of 197° c .
Action Environment
It is known that the compound should be stored at room temperature .
生化分析
Biochemical Properties
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes within the cell .
Molecular Mechanism
At the molecular level, 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .
Metabolic Pathways
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRNSWMRQJQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171929-36-4 | |
| Record name | 2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)


![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)





![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)



